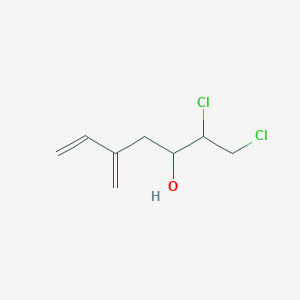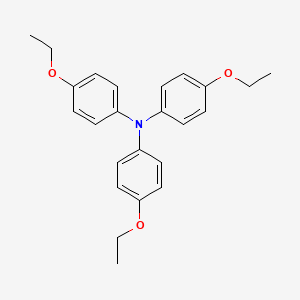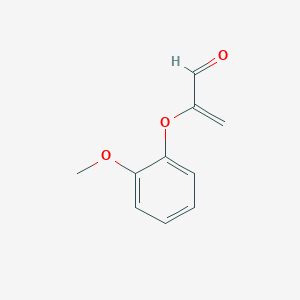![molecular formula C3H3Cl3O2S2 B14482350 [(Trichloromethyl)disulfanyl]acetic acid CAS No. 65612-37-5](/img/structure/B14482350.png)
[(Trichloromethyl)disulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Trichloromethyl)disulfanyl]acetic acid is an organosulfur compound characterized by the presence of a trichloromethyl group attached to a disulfanyl acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Trichloromethyl)disulfanyl]acetic acid typically involves the reaction of trichloromethyl disulfide with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products. The purification of the final product is achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[(Trichloromethyl)disulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfanyl group to thiols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Ammonia or amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted acetic acid derivatives.
Applications De Recherche Scientifique
[(Trichloromethyl)disulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of [(Trichloromethyl)disulfanyl]acetic acid involves its interaction with molecular targets, such as enzymes and proteins. The compound can modulate the activity of these targets through covalent modification or by altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioglycolic Acid: Contains a thiol group and is used in similar applications.
Trichloroacetic Acid: Contains a trichloromethyl group but lacks the disulfanyl moiety.
Uniqueness
[(Trichloromethyl)disulfanyl]acetic acid is unique due to the presence of both the trichloromethyl and disulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
65612-37-5 |
|---|---|
Formule moléculaire |
C3H3Cl3O2S2 |
Poids moléculaire |
241.5 g/mol |
Nom IUPAC |
2-(trichloromethyldisulfanyl)acetic acid |
InChI |
InChI=1S/C3H3Cl3O2S2/c4-3(5,6)10-9-1-2(7)8/h1H2,(H,7,8) |
Clé InChI |
VZYZRRONCTWUII-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)SSC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)


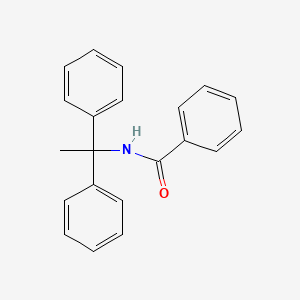
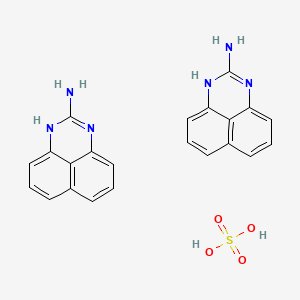
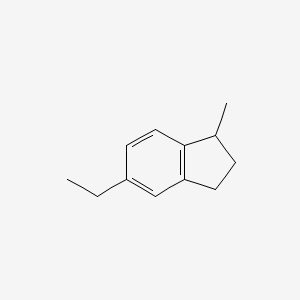
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)

![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
